molecular formula C6H11NO2S B14786192 (S)-2-Propanethioamidopropanoic acid

(S)-2-Propanethioamidopropanoic acid

Cat. No.: B14786192
M. Wt: 161.22 g/mol
InChI Key: WGZASLDDSBVRPT-UHFFFAOYSA-N
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Description

(S)-2-Propanethioamidopropanoic acid is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (-CSNH2) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Propanethioamidopropanoic acid typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method is the reaction of (S)-2-bromopropanoic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired thioamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Propanethioamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form corresponding amines.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

(S)-2-Propanethioamidopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Propanethioamidopropanoic acid involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Propanethioamidopropanoic acid: The enantiomer of (S)-2-Propanethioamidopropanoic acid with similar chemical properties but different biological activity.

    2-Propanethioamide: Lacks the propanoic acid group, resulting in different reactivity and applications.

    Thioacetamide: A simpler thioamide with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both thioamide and propanoic acid functional groups

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

2-(propanethioylamino)propanoic acid

InChI

InChI=1S/C6H11NO2S/c1-3-5(10)7-4(2)6(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

WGZASLDDSBVRPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)NC(C)C(=O)O

Origin of Product

United States

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